Product packaging for Arlasolve DMI(Cat. No.:)

Arlasolve DMI

Cat. No.: B1218769
M. Wt: 174.19 g/mol
InChI Key: MEJYDZQQVZJMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arlasolve DMI (INCI: Dimethyl Isosorbide) is a high-purity, polar aprotic solvent and multifunctional excipient designed for advanced topical and transdermal research applications. It is produced using Super Refining™ technology to ensure the highest purity standards and is compliant with major pharmacopeias including USP-NF and Ph Eur . Its primary research value lies in its exceptional ability to dissolve a wide spectrum of poorly soluble active pharmaceutical ingredients (APIs), from hydrophilic to hydrophobic compounds . This makes it an ideal vehicle for formulating sunless tanning agents like DHA and challenging compounds like Benzoyl Peroxide (BPO) .The mechanism of action for this compound is two-fold. First, it acts as an effective solvent, dissolving actives such as BPO in the oil phase of an emulsion to prevent their re-agglomeration, which limits particle size for better targeting and reduces potential skin irritation . Second, it functions as a penetration enhancer by increasing the polarity of the skin's surface layers, thereby improving the epidermal and dermal delivery of dissolved actives for more targeted efficacy in applications like anti-acne and anti-inflammatory treatments . A key research advantage is its favorable safety profile. Studies have demonstrated that Dimethyl Isosorbide induces significantly less vasospasm compared to solvents like DMSO, with no associated hemodynamic alterations or hemolysis observed in animal models . In topical formulations, it has been clinically shown to reduce the irritation and dryness commonly caused by BPO .this compound is suitable for a broad range of research formulations, including rinse-off cleansers, leave-on treatments, sun protection, and various skin care products . It is vegan-suitable, free from BHT/BHA, EO/PO, and EDTA, and is approved for use in topical dosage forms .Attention: This product is intended for research use only (RUO), specifically for in-vitro studies conducted outside of living organisms. It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any introduction of this product into humans or animals is strictly prohibited by law .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4 B1218769 Arlasolve DMI

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJYDZQQVZJMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COC2C1OCC2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863517
Record name 1,4:3,6-Dianhydro-2,5-di-O-methylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Selection of Comparable Compounds

The following compounds are selected based on structural or functional similarities to Arlasolve DMI:

Super Refined® PEG 400 (polyethylene glycol 400)

Pharmasolve™ (N-methylpyrrolidone, NMP)

Solutol HS 15 (macrogol 15-hydroxystearate)

Propylene Glycol

Comparative Data Table

Property This compound Super Refined® PEG 400 Pharmasolve™ (NMP) Solutol HS 15 Propylene Glycol
Chemical Structure Dimethyl isosorbide Polyethylene glycol N-methylpyrrolidone PEG-15 hydroxystearate 1,2-propanediol
Solubility Profile Hydrophilic & lipophilic actives Hydrophilic actives Broad-spectrum Lipophilic actives Hydrophilic actives
Penetration Efficacy High (epidermal/dermal delivery) Moderate High (with toxicity concerns) Moderate Low
Regulatory Status FDA IIG listed USP/EP compliant Restricted due to toxicity USP/EP compliant USP/EP compliant
Typical Concentration 1–20% in topical formulations 10–30% in oral/IV formulations <10% (limited by safety) 5–15% in emulsions 10–50% in topical/oral forms
Safety Profile Low irritation, high purity Low toxicity High toxicity (reprotoxicant) Low irritation Moderate irritation at high doses

Detailed Findings

Super Refined® PEG 400
  • Advantages : Excellent solubilizer for hydrophilic APIs, reduces gelatin cross-linking in capsules, and improves oxidative stability .
  • Limitations : Less effective for lipophilic compounds compared to this compound. Primarily used in oral and injectable formulations rather than topical systems .
Pharmasolve™ (NMP)
  • Contrast with this compound : While both enhance penetration, this compound’s FDA IIG status and lower toxicity make it preferable for chronic dermatological use .
Solutol HS 15
  • Advantages : Effective emulsifier for lipophilic drugs but requires combination with other solvents for hydrophilic actives.
  • Limitations : Less versatile than this compound, which independently solubilizes diverse APIs .
Propylene Glycol
  • Advantages : Low-cost, widely used in cosmetics and oral formulations.

Research Highlights and Contradictions

  • Preclinical Efficacy : this compound demonstrated superior dermal absorption (29% penetration into human skin ex vivo) compared to DMSO, with comparable cytotoxicity for OR141 .

Q & A

Basic Research Questions

Q. How should researchers formulate focused research questions when studying Arlasolve DMI’s chemical properties or interactions?

  • Methodological Approach : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

  • Population: Specific reaction systems or biological models involving this compound.
  • Intervention: Concentration ranges, temperature, or solvent conditions.
  • Comparison: Control groups or alternative solvents.
  • Outcome: Stability, reactivity, or solubility metrics.
    Refine questions to avoid overbreadth (e.g., "How does this compound’s polarity affect its solvation dynamics in aqueous vs. non-aqueous systems?" vs. a vague "How does this compound work?").

Q. What experimental design principles are critical for initial investigations of this compound’s physicochemical behavior?

  • Methodological Approach :

  • Control Variables : Standardize temperature, pressure, and purity levels of this compound (≥98% purity recommended for reproducibility).
  • Replication : Conduct triplicate trials to account for instrumental variance.
  • Baseline Measurements : Compare results against established solvents (e.g., DMSO, DMF) to contextualize findings.
  • Instrument Calibration : Use validated techniques (e.g., HPLC, NMR) with calibration curves for quantitative analysis.

Q. How can researchers ensure reliable data collection when analyzing this compound’s spectroscopic or chromatographic profiles?

  • Methodological Approach :

  • Pre-Testing : Validate instruments with reference standards (e.g., NIST-certified materials) before data acquisition.
  • Blinding : Mask sample identifiers during analysis to reduce observer bias.
  • Data Triangulation : Combine multiple methods (e.g., UV-Vis, FTIR) to cross-verify spectral peaks or retention times.
  • Metadata Documentation : Record batch numbers, storage conditions, and preparation protocols in detail.

Advanced Research Questions

Q. How should researchers address contradictory data in studies evaluating this compound’s catalytic efficiency or degradation pathways?

  • Methodological Approach :

  • Root-Cause Analysis : Apply Ishikawa diagrams to identify potential sources of variance (e.g., impurities, temperature fluctuations).
  • Sensitivity Testing : Systematically alter one variable (e.g., pH, ligand concentration) to isolate conflicting results.
  • Meta-Analysis : Aggregate datasets from independent labs to identify trends or outliers.
  • Computational Modeling : Use DFT (Density Functional Theory) to simulate reaction pathways and validate experimental kinetics.

Q. What advanced statistical methods are appropriate for interpreting non-linear dose-response relationships in this compound toxicity studies?

  • Methodological Approach :

  • Non-Parametric Tests : Use Wilcoxon signed-rank or Kruskal-Wallis tests for non-normal distributions.
  • Regression Models : Fit sigmoidal curves (e.g., Hill equation) to EC50/IC50 data.
  • Machine Learning : Apply random forest or gradient boosting to identify hidden covariates (e.g., solvent interactions, cell-line variability).
  • Uncertainty Quantification : Report confidence intervals and Bayesian posterior probabilities for risk assessment.

Q. How can cross-disciplinary approaches enhance mechanistic studies of this compound in hybrid systems (e.g., bioelectronic interfaces)?

  • Methodological Approach :

  • Collaborative Frameworks : Integrate electrochemical analysis (e.g., cyclic voltammetry) with microbiological assays to study electron-transfer mechanisms.
  • Multi-Omics Integration : Correlate metabolomic data (LC-MS) with transcriptomic profiles to map this compound’s cellular impact.
  • In Situ Characterization : Use operando spectroscopy (Raman, XRD) to monitor real-time structural changes during reactions.
  • Ethical Review : Ensure compliance with biosafety protocols for hybrid systems.

Q. What strategies improve reproducibility in long-term stability studies of this compound under varying environmental conditions?

  • Methodological Approach :

  • Accelerated Aging Tests : Apply Arrhenius models to predict degradation rates at elevated temperatures.
  • Microenvironment Control : Use gloveboxes or environmental chambers to simulate humidity/O2 levels.
  • Open Science Practices : Share raw datasets, code, and SOPs via repositories like Zenodo or Figshare.
  • Interlab Comparisons : Participate in consortium studies to benchmark reproducibility across facilities.

Methodological Resources

  • Data Analysis : Use tools like Python’s SciPy or R’s nlme for mixed-effects modeling.
  • Literature Review : Leverage databases like SciFinder or Reaxys for structure-property queries. Avoid non-peer-reviewed sources (e.g., ).
  • Ethical Compliance : Document IRB/IACUC approvals for studies involving biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.